molecular formula C21H19BrN2O2 B15097039 1-[(6-bromonaphthalen-2-yl)oxy]-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol

1-[(6-bromonaphthalen-2-yl)oxy]-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol

Cat. No.: B15097039
M. Wt: 411.3 g/mol
InChI Key: KNSZPLMQVDISBW-UHFFFAOYSA-N
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Description

1-[(6-Bromonaphthalen-2-yl)oxy]-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol is a complex organic compound with potential applications in various scientific fields. This compound features a bromonaphthalene moiety linked to a benzimidazole ring via a propanol chain, making it a unique structure for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-bromonaphthalen-2-yl)oxy]-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol typically involves multiple steps:

    Bromination of Naphthalene: The initial step involves the bromination of naphthalene to form 6-bromonaphthalene.

    Formation of Naphthoxy Intermediate: The bromonaphthalene is then reacted with an appropriate alcohol to form the naphthoxy intermediate.

    Coupling with Benzimidazole: The final step involves coupling the naphthoxy intermediate with 2-methyl-1H-benzimidazole under specific conditions to yield the target compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(6-Bromonaphthalen-2-yl)oxy]-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(6-Bromonaphthalen-2-yl)oxy]-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may serve as a probe for studying biological pathways involving benzimidazole derivatives.

    Industry: It can be utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(6-bromonaphthalen-2-yl)oxy]-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to certain enzymes or receptors, modulating their activity. The bromonaphthalene group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

  • 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one
  • 1-[(6-Bromonaphthalen-2-yl)oxy]-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol

Uniqueness: 1-[(6-Bromonaphthalen-2-yl)oxy]-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol is unique due to its specific combination of a bromonaphthalene moiety and a benzimidazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H19BrN2O2

Molecular Weight

411.3 g/mol

IUPAC Name

1-(6-bromonaphthalen-2-yl)oxy-3-(2-methylbenzimidazol-1-yl)propan-2-ol

InChI

InChI=1S/C21H19BrN2O2/c1-14-23-20-4-2-3-5-21(20)24(14)12-18(25)13-26-19-9-7-15-10-17(22)8-6-16(15)11-19/h2-11,18,25H,12-13H2,1H3

InChI Key

KNSZPLMQVDISBW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(COC3=CC4=C(C=C3)C=C(C=C4)Br)O

Origin of Product

United States

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